molecular formula C20H19NO4 B1387252 Methyl 3-formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate CAS No. 1170287-62-3

Methyl 3-formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate

Cat. No.: B1387252
CAS No.: 1170287-62-3
M. Wt: 337.4 g/mol
InChI Key: QZGLSMICACKPSQ-UHFFFAOYSA-N
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Description

Methyl 3-formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate is a substituted indole derivative characterized by:

  • A formyl group at position 3, enhancing electrophilic reactivity for further functionalization.
  • A methoxy group at position 6, influencing electronic properties and solubility.
  • A methyl ester at position 2, providing hydrolytic stability compared to free carboxylic acids.

This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for constructing indole-based scaffolds with tailored bioactivity. Safety protocols emphasize handling in well-ventilated areas, avoiding moisture, and storing at controlled temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the formyl, methoxy, and methylbenzyl groups through a series of reactions such as Friedel-Crafts acylation, methylation, and formylation. The final step often involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halides or nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Methyl 3-carboxy-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate.

Biological Activity

Methyl 3-formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

  • Molecular Formula : C16H17NO4
  • Molecular Weight : 287.31 g/mol
  • CAS Number : 379260-71-6

The structure features an indole core, which is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.

Antiviral Activity

Recent studies highlight the compound's potential as an HIV-1 integrase inhibitor . Research indicates that derivatives of indole-2-carboxylic acid, including this compound, exhibit significant inhibitory effects on HIV-1 integrase, which is crucial for viral replication. The binding mode analysis shows that the indole core effectively chelates magnesium ions essential for integrase activity. For instance, modifications at specific positions on the indole ring have been shown to enhance inhibitory potency, with some derivatives achieving IC50 values as low as 0.13 μM against integrase .

Anticancer Activity

The compound's anticancer properties have also been evaluated. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines. For example, compounds structurally related to this compound have shown effective inhibition of microtubule assembly and enhanced caspase activity in breast cancer cells (MDA-MB-231), indicating potential as a microtubule-destabilizing agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Indole Core Modifications : Alterations at the C3 and C6 positions of the indole core significantly affect binding affinity and biological activity. For instance, adding halogenated groups at these positions enhances interactions with target proteins and increases inhibitory potency against HIV integrase .
  • Substituents Impact : The presence of methoxy and formyl groups contributes to the overall stability and reactivity of the molecule, influencing its biological interactions. The introduction of branched alkyl groups at specific positions has been shown to improve hydrophobic interactions with target sites .

Case Study 1: HIV Integrase Inhibition

In a study examining the efficacy of various indole derivatives, this compound was tested alongside other analogs. The results indicated a strong correlation between structural modifications and integrase inhibitory activity:

CompoundIC50 (μM)Structural Modification
Methyl Indole A0.13Long branch at C3
Methyl Indole B0.85Halogen substitution at C6
Methyl Indole C6.85No modifications

These findings underscore the importance of structural optimization in enhancing antiviral efficacy .

Case Study 2: Anticancer Activity in Breast Cancer Cells

Another study focused on the anticancer effects of related compounds on MDA-MB-231 cells demonstrated that:

CompoundConcentration (μM)Apoptosis Induction (%)Caspase Activity (fold change)
Compound X1701.5
Compound Y10851.8
Methyl Derivative5601.3

These results suggest that while methyl derivatives show promise, further optimization could lead to more potent anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Variations and Molecular Properties

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
Methyl 3-formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate 3-formyl, 6-methoxy, 1-(2-methylbenzyl) C₂₁H₁₉NO₄ 349.39 Pharmaceutical intermediate; strict safety protocols required .
Methyl 3-formyl-6-methyl-1-(4-vinylbenzyl)-1H-indole-2-carboxylate 3-formyl, 6-methyl, 1-(4-vinylbenzyl) C₂₁H₁₉NO₃ 333.38 Discontinued; potential for polymerizable vinyl group .
Methyl 3-formyl-1-(4-(methoxycarbonyl)benzyl)-1H-indole-6-carboxylate 3-formyl, 6-carboxylate, 1-(4-methoxycarbonylbenzyl) C₂₀H₁₇NO₅ 351.36 Dual ester groups for solubility modulation; used in drug design .
Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate 3-formyl, 6-methoxy, 1-(4-methoxybenzyl) C₂₁H₁₉NO₅ 365.39 Medicinal chemistry applications; vendor-specific synthesis .
Methyl 3-Acetyl-6-chloro-1H-indole-2-carboxylate 3-acetyl, 6-chloro, 1-unsubstituted C₁₂H₁₀ClNO₃ 251.67 Acylated derivative; used in antibacterial studies .

Functional Group Impact on Reactivity and Bioactivity

  • Position 3 (Formyl vs. Acetyl): The formyl group in the target compound enables nucleophilic additions (e.g., condensation with amines or hydrazines), whereas acetylated analogs (e.g., Compound 18a in ) are less reactive, favoring stability in harsh conditions.
  • Position 1 (Benzyl Substitution):
    • 2-Methylbenzyl (target compound): Steric hindrance may reduce enzymatic degradation compared to smaller substituents.
    • 4-Methoxybenzyl (): Electron-donating methoxy group enhances π-π stacking in receptor binding.
    • 4-Vinylbenzyl (): Polymerizable group allows incorporation into macromolecular systems.
  • Position 6 (Methoxy vs. Chloro/Methyl):
    • Methoxy (target compound) improves solubility in polar solvents vs. chloro (electron-withdrawing) or methyl (hydrophobic) groups.

Properties

IUPAC Name

methyl 3-formyl-6-methoxy-1-[(2-methylphenyl)methyl]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-13-6-4-5-7-14(13)11-21-18-10-15(24-2)8-9-16(18)17(12-22)19(21)20(23)25-3/h4-10,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGLSMICACKPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C=CC(=C3)OC)C(=C2C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 3-formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate
Methyl 3-formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate
Methyl 3-formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate
Methyl 3-formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate
Methyl 3-formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate
Methyl 3-formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate

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